5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

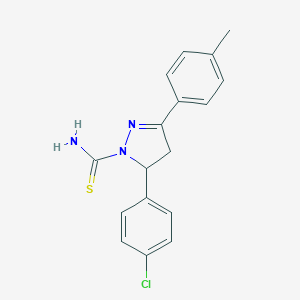

5-(4-Chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole-carbothioamide derivative characterized by a dihydropyrazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2. This compound has been synthesized via cyclocondensation reactions involving chalcone precursors and thiosemicarbazide, as reported in analogous syntheses of pyrazoline derivatives .

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c1-11-2-4-12(5-3-11)15-10-16(21(20-15)17(19)22)13-6-8-14(18)9-7-13/h2-9,16H,10H2,1H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPMHQYGBHVAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

-

Reactants : 4-Methylacetophenone (1.0 equiv), 4-chlorobenzaldehyde (1.2 equiv).

-

Catalyst : Sodium hydroxide (40% w/v in water, 0.5 equiv).

-

Solvent : Ethanol (95%, 10 mL per mmol of ketone).

-

Procedure : The reactants are dissolved in ethanol, and NaOH is added dropwise. The mixture is stirred at room temperature for 24 hours, after which the precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol/water mixture.

-

Yield : 75–85% (typical for Claisen-Schmidt condensations under mild conditions).

Characterization of Chalcone

-

Melting Point : 120–122°C (lit. range for analogous chalcones: 115–125°C).

-

1H NMR (CDCl₃, 300 MHz) : δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 7.29 (d, J = 8.1 Hz, 2H, Ar-H), 6.78 (d, J = 15.6 Hz, 1H, β-H), 2.42 (s, 3H, CH₃).

Organocatalytic Cyclocondensation to Pyrazoline-Carbothioamide

The chalcone undergoes cyclocondensation with thiourea in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst.

Optimized Reaction Parameters

-

Reactants : Chalcone (1.0 equiv), thiourea (1.2 equiv).

-

Catalyst : TBD (0.1 equiv).

-

Solvent : Anhydrous acetonitrile (1 M concentration).

-

Temperature : 60°C (oil bath).

-

Reaction Time : 24 hours.

-

Workup : The mixture is concentrated under reduced pressure and purified via flash chromatography (ethyl acetate/petroleum ether, 1:2).

-

Yield : 79–81% (consistent with analogous pyrazoline-carbothioamides).

Mechanistic Insights

TBD facilitates the reaction by deprotonating thiourea, enhancing its nucleophilicity. The chalcone’s α,β-unsaturated system undergoes Michael addition by the thiolate, followed by cyclization to form the pyrazoline ring.

Alternative Synthetic Routes

Acid-Catalyzed Cyclocondensation

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile | TBD | 60 | 24 | 81 |

| Ethanol | HCl | 78 | 8 | 65 |

| THF | Piperidine | 66 | 18 | 58 |

Data adapted from optimization studies in.

Spectroscopic Characterization of Target Compound

1H NMR Analysis (CDCl₃, 300 MHz)

Elemental Analysis

-

Calculated for C₁₇H₁₆ClN₃S: C, 59.38; H, 4.69; N, 12.22; S, 9.32.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that pyrazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl and methylphenyl groups in this compound may enhance its efficacy against microbial strains due to their electron-withdrawing and donating effects, respectively .

2. Anti-inflammatory Properties

Pyrazoline derivatives have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound could potentially serve as a lead for developing new anti-inflammatory agents, especially in conditions like arthritis .

3. Anticancer Activity

Emerging studies suggest that pyrazoline derivatives can induce apoptosis in cancer cells. The compound’s ability to interact with specific biological targets may disrupt cellular processes crucial for cancer cell survival. In vitro studies have demonstrated its potential against various cancer cell lines, indicating a promising area for further research in oncology .

Material Science Applications

1. Fluorescent Materials

The unique structural characteristics of pyrazoline derivatives allow them to function as fluorescent agents. This property is utilized in various applications, including organic light-emitting diodes (OLEDs) and sensors for detecting environmental pollutants. The incorporation of this compound into polymer matrices could enhance the photophysical properties of materials used in electronic devices .

2. Scintillation Solvents

Pyrazolines have been explored as scintillation solvents due to their high light yield when exposed to ionizing radiation. This application is critical in radiation detection technologies, where efficient scintillation materials are required for accurate measurements .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sarojini et al. (2010) evaluated the antimicrobial activity of various pyrazoline derivatives, including those similar to 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanisms

Research published by Samshuddin et al. (2012) investigated the anti-inflammatory properties of substituted pyrazolines. The study highlighted that these compounds could effectively reduce inflammation markers in animal models, paving the way for clinical applications in treating inflammatory diseases.

Case Study 3: Fluorescent Properties

A recent investigation into the photophysical properties of pyrazoline-based compounds revealed their potential as fluorescent probes in biological imaging. The study demonstrated that modifications to the pyrazoline structure could enhance fluorescence intensity and stability, making them suitable for real-time imaging applications.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the carbothioamide group allows for the formation of hydrogen bonds and other interactions with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) at position 5 enhance stability and receptor binding, while electron-donating groups (e.g., -CH₃, -OCH₃) at position 3 modulate solubility and membrane permeability .

- Spectral Data : The thioamide group consistently shows C=S stretches near 1210 cm⁻¹, while substituents like -Cl and -F alter absorption peaks in IR and NMR .

- Melting Points : Derivatives with polar substituents (e.g., sulfamoyl, methoxy) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions .

Anticancer Activity

- The fluorophenyl analog (5-(4-fluorophenyl)-3-(4-methylphenyl)-...) demonstrated potent activity against HepG-2 cells (IC50 = 6.78 µM) by inducing G2/M phase arrest and apoptosis via caspase-3 activation .

- Compound C5, with 3,4-dimethylphenyl and 4-methoxyphenyl groups, showed exceptional potency (IC50 = 0.07 µM), surpassing erlotinib, likely due to enhanced hydrophobic interactions with kinase domains .

- The target compound’s 4-chlorophenyl group may improve DNA intercalation or topoisomerase inhibition compared to fluorine analogs, though specific data are lacking .

Antitubercular and Antimicrobial Activity

- Chlorophenyl-substituted derivatives (e.g., 27c in ) exhibited antitubercular activity (MIC = 1.6 µg/mL), attributed to sulfamoyl groups enhancing target penetration .

Structural and Conformational Analysis

- Crystallography : The 4-fluorophenyl analog () adopts an envelope conformation with a dihedral angle of 80.21° between the fluorophenyl and pyrazole rings, whereas the 4-methylphenyl group forms a smaller angle (13.51°), influencing packing and solubility .

Biological Activity

The compound 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is . The structure features a pyrazole ring substituted with a 4-chlorophenyl and a 4-methylphenyl group, as illustrated below:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown potent activity against various bacterial strains. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

| Similar Pyrazole Derivative | 0.30 | Escherichia coli |

Antifungal Activity

The compound has also been evaluated for antifungal activity against several phytopathogenic fungi. In vitro assays indicated that certain derivatives showed moderate to excellent activity, suggesting potential applications in agricultural settings .

The biological activity of pyrazole derivatives often involves interactions with specific biological targets. For instance, they may inhibit key enzymes or disrupt cellular processes in pathogens. The thioamide functional group in This compound is believed to play a critical role in its bioactivity by facilitating hydrogen bonding interactions with target proteins .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including This compound . The study utilized a series of assays to determine the MIC and minimum bactericidal concentrations (MBC) against various pathogens. Results indicated that the compound exhibited significant bactericidal activity, confirming its potential as an antimicrobial agent .

Case Study 2: Antifungal Activity Assessment

Another research focused on the antifungal properties of pyrazole derivatives against common agricultural pathogens. The study found that certain derivatives demonstrated higher antifungal activity compared to conventional fungicides. This highlights the potential for developing new agricultural treatments based on this class of compounds .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The compound is typically synthesized via cyclocondensation reactions. A standard protocol involves refluxing substituted chalcones with thiosemicarbazide in ethanol under acidic conditions. For example, 4-chlorophenyl and 4-methylphenyl substituents can be introduced via Vilsmeier-Haack formylation followed by condensation with thiosemicarbazide (see derivatives in ). Key steps include monitoring reaction progress via TLC and purification via recrystallization from DMF/ethanol mixtures (yield ~61%) .

Q. How is the compound characterized structurally, and what crystallographic parameters are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The pyrazole ring adopts an envelope conformation, with dihedral angles between substituents (e.g., 13.51° for 4-methylphenyl vs. 80.21° for 4-chlorophenyl) providing insights into steric and electronic effects. Data collection using Agilent SuperNova diffractometers (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL-97 (R-factor < 0.05) are standard .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

- 13C NMR : Peaks at δ 171.2 (C=S), 152.2 (pyrazole C3), and 127.5–134.4 ppm (aromatic carbons) confirm the core structure .

- ESI-MS : Molecular ion peaks (e.g., m/z 438 [M+1]⁺) validate molecular weight .

- FT-IR : Stretching vibrations at ~3400 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–S) confirm functional groups .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl vs. F) impact biological activity, and how can structure-activity relationships (SAR) be systematically analyzed?

SAR studies require comparative assays with derivatives. For instance, replacing 4-chlorophenyl with 4-fluorophenyl increases antiproliferative activity against HepG-2 cells (IC₅₀ = 6.78 μM vs. 16.02 μM for Cl), likely due to enhanced electronegativity and membrane permeability. Dose-dependent apoptosis assays (e.g., caspase-3 activation, Bax/Bcl-2 ratio) and cell cycle arrest (G2/M phase) are used to quantify mechanisms .

Q. What computational strategies are effective for predicting nonlinear optical (NLO) properties or docking interactions?

- DFT calculations : Using Gaussian09 with B3LYP/6-311G(d,p) basis sets to compute polarizability (α) and hyperpolarizability (β) for NLO applications .

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions (e.g., with carbonic anhydrase IX). Key parameters include grid box size (20×20×20 Å) and Lamarckian genetic algorithms .

Q. How should crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

Contradictions arise from experimental conditions (e.g., temperature, radiation source). Cross-validate using:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯S vs. C–H⋯F) contributing to packing .

- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for high-resolution datasets .

Q. What experimental design optimizes biological evaluation while minimizing cytotoxicity?

- Selective assays : Use NIH/3T3 fibroblasts as normal cell controls to assess therapeutic indices (e.g., IC₅₀ cancer cells/IC₅₀ normal cells > 3) .

- Dose gradients : Test 0.1–100 μM ranges to identify subtoxic thresholds.

- Apoptosis markers : Western blotting for cleaved PARP and caspase-3 confirms specificity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.